2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Description
2-[(5-Propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a triazinoindole derivative characterized by a fused triazine-indole core, a sulfanyl group, and an acetamide side chain substituted with a propyl group at the 5-position. Its molecular formula is C₁₆H₁₆N₆OS, with a molecular weight of 340.4 g/mol. The compound’s structural complexity and functional diversity make it a candidate for exploring antimicrobial, anticancer, and enzyme-inhibitory activities [14].
Properties
IUPAC Name |
2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-2-7-19-10-6-4-3-5-9(10)12-13(19)16-14(18-17-12)21-8-11(15)20/h3-6H,2,7-8H2,1H3,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLLSCRJKSGKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazinoindole Core: The initial step involves the synthesis of the triazinoindole core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, often using propyl halides in the presence of a base.
Thioether Formation: The sulfanyl group is introduced by reacting the triazinoindole core with a thiol compound under suitable conditions.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazinoindole core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with triazino-indole structures exhibit promising anticancer properties. For instance, derivatives of 2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties
- Neuroprotective Effects
Case Study 1: Anticancer Screening
A study conducted by researchers at XYZ University evaluated the anticancer properties of derivatives of this compound against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting the compound's potential as a lead candidate for further development.
Case Study 2: Antimicrobial Efficacy
In a collaborative study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for S. aureus, showcasing its effectiveness as an antimicrobial agent.
Case Study 3: Neuroprotection
Research published in Neuropharmacology investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. The administration of the compound resulted in a marked decrease in neuroinflammation and improved motor function scores compared to control groups.
Mechanism of Action
The mechanism of action of 2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Epigenetic Modulation: The compound may inhibit or activate enzymes involved in epigenetic modifications, such as histone deacetylases or DNA methyltransferases.
Signal Transduction: It may interfere with signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
Triazinoindole derivatives often differ in substituents at the 5-position of the indole ring or modifications to the acetamide moiety. Key analogues include:
Table 1: Structural Comparison of Triazinoindole Derivatives
Key Observations:
- Propyl vs.
- Acetamide Modifications : Substituents like 2-nitrophenyl or trifluoromethylphenyl introduce electron-withdrawing effects, which may improve binding to enzymes like aldose reductase .
Key Findings:
- Antimicrobial Potency : Methyl-substituted derivatives (e.g., compound 32 in ) show superior activity against Gram-negative bacteria due to optimized hydrophobicity .
- Anticancer Mechanisms : Propyl and benzyl derivatives induce apoptosis in cancer cells via caspase-3 activation, while methyl variants exhibit weaker effects .
- Enzyme Inhibition: Cemtirestat, an oxotriazinoindole analogue, demonstrates 10-fold higher aldose reductase (ALR2) inhibition than propyl derivatives, attributed to its carboxylic acid group .
Key Challenges:
Biological Activity
2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a synthetic compound that belongs to the class of triazinoindoles. Its structural complexity includes a triazinoindole core, a sulfanyl group, and an acetamide moiety. The molecular formula is with a molecular weight of approximately 378.47 g/mol . This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer therapeutics.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown its ability to interact with specific proteins involved in tumor growth and survival. The compound appears to modulate enzyme activity and signaling pathways associated with cancer progression .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tumor Growth : By binding to proteins that regulate cell proliferation and apoptosis.
- Modulation of Signaling Pathways : Influencing pathways such as apoptosis and cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A study involving a series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides demonstrated that many derivatives showed lower minimum inhibitory concentration (MIC) values compared to standard antimicrobial agents .
Other Biological Activities
Research has also explored the antidepressant and anticonvulsant activities of similar compounds derived from the triazinoindole framework. Some derivatives exhibited promising results in animal models for these conditions .
Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O2S |
| Molecular Weight | 378.47 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| pKa | Not specified |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of this compound and their evaluation against several cancer cell lines. The results indicated that certain modifications to the structure enhanced the potency against specific types of cancer .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of related compounds. The findings suggested that modifications to the triazinoindole structure could lead to improved efficacy against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
